REACTION_CXSMILES
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Cl[C:2]1[C:11]2[N:12]=[CH:13][N:14]([CH2:15][C:16]([OH:19])([CH3:18])[CH3:17])[C:10]=2[C:9]2[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=2[N:3]=1.[NH3:20]>CO>[NH2:20][C:2]1[C:11]2[N:12]=[CH:13][N:14]([CH2:15][C:16]([OH:19])([CH3:18])[CH3:17])[C:10]=2[C:9]2[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=2[N:3]=1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated at 150° to 160° C. for five hours in a bomb reactor
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Duration
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5 h
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Type
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FILTRATION
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Details
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The mixture was filtered
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Type
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WASH
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Details
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the solid washed sequentially with methanol, ethyl acetate, water, and methanol
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Type
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CUSTOM
|
Details
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then dried
|
Type
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CUSTOM
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Details
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Recrystallization
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Type
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ADDITION
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Details
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from a mixture of ethyl acetate and methanol
|
Name
|
|
Type
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product
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Smiles
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NC1=NC=2C=CC=CC2C2=C1N=CN2CC(C)(C)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |